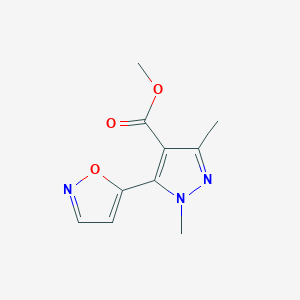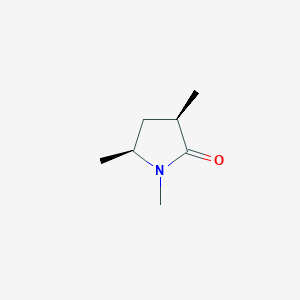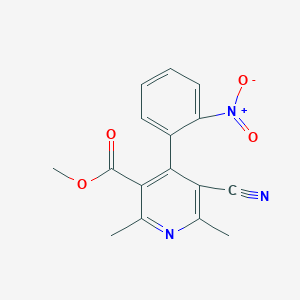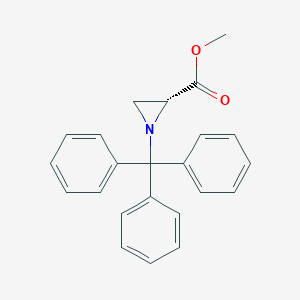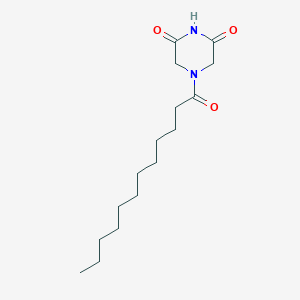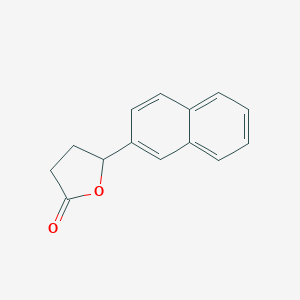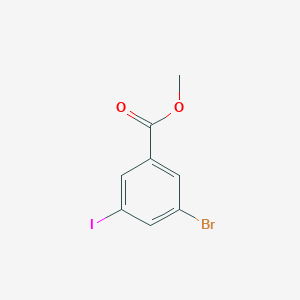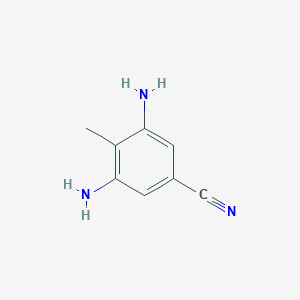
3,5-Diamino-4-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-4-methylbenzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMBN and has a molecular formula of C8H8N4. In
Aplicaciones Científicas De Investigación
3,5-Diamino-4-methylbenzonitrile has shown great potential in various scientific research applications. One of the most notable applications is in the field of organic electronics. DMBN has been used as a building block for the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. DMBN-based semiconductors have shown promising results in terms of their electrical conductivity, stability, and performance.
Mecanismo De Acción
The mechanism of action of 3,5-Diamino-4-methylbenzonitrile is not fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. DMBN has been shown to inhibit the activity of certain enzymes, which may be responsible for its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,5-Diamino-4-methylbenzonitrile has a variety of biochemical and physiological effects. For example, DMBN has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, DMBN has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-Diamino-4-methylbenzonitrile in lab experiments is its relatively low cost and ease of synthesis. Additionally, DMBN has been shown to be stable under a variety of conditions, which makes it a versatile compound for use in various experiments. However, one limitation of using DMBN is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 3,5-Diamino-4-methylbenzonitrile. One area of interest is in the development of new organic semiconductors based on DMBN. Additionally, further research is needed to fully understand the mechanism of action of DMBN and its potential therapeutic applications. Finally, there is potential for DMBN to be used as a starting material for the synthesis of other compounds with interesting properties.
Propiedades
Número CAS |
168770-41-0 |
|---|---|
Nombre del producto |
3,5-Diamino-4-methylbenzonitrile |
Fórmula molecular |
C8H9N3 |
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
3,5-diamino-4-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,10-11H2,1H3 |
Clave InChI |
VYHNGOXCBUWRKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1N)C#N)N |
SMILES canónico |
CC1=C(C=C(C=C1N)C#N)N |
Sinónimos |
Benzonitrile, 3,5-diamino-4-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
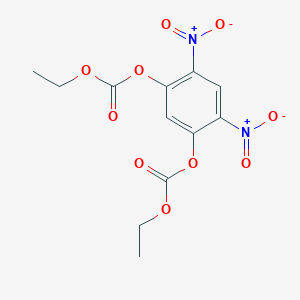
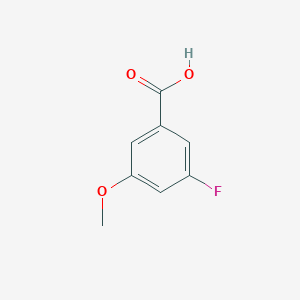
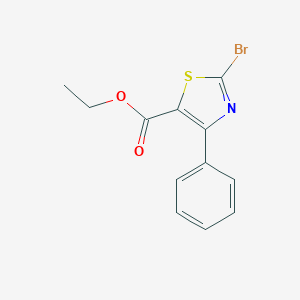
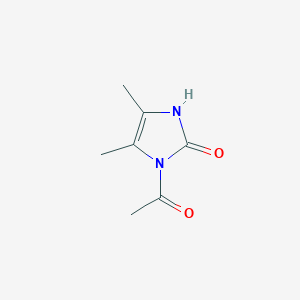
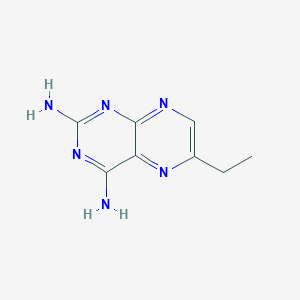
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)
